![molecular formula C21H24N6O4 B2567957 methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate CAS No. 1251614-37-5](/img/structure/B2567957.png)
methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an azepan-1-yl group, a [1,2,4]triazolo[4,3-a]pyrazin-2-yl group, and a methoxyphenylmethyl group . The exact mass of the compound is 410.20663871 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 . Its topological polar surface area is 89.8 Ų .Scientific Research Applications
Pharmacological Potentials
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimicrobial Applications
Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety . They are used to treat a wide range of fungal infections.
Antioxidant Applications
Triazoles also have antioxidant properties . Antioxidants are important compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .
Green Chemistry Applications
Triazoles can be synthesized using green chemistry methods, which aim to develop efficient environmentally safe methods . These methods include the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .
Medicinal Chemistry Applications
Triazoles have important applications in medicinal chemistry . They are used in the synthesis of compounds that possess biological/pharmacophoric properties .
Ultrasound Chemistry Applications
Triazoles can be synthesized using ultrasound chemistry . This method is part of green chemistry and is used to develop efficient environmentally safe methods .
Mechanochemistry Applications
Mechanochemistry involves the use of mechanical forces to induce chemical reactions . Triazoles can be synthesized using mechanochemistry, and the formal cycloreversion of 1,2,3-triazole compounds under mechanical forces has potential use in biological systems .
Mechanism of Action
Target of Action
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a compound that has been found to interact with a variety of enzymes and receptors . .
Mode of Action
The mode of action of methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with its targets, leading to changes in the biological system
Biochemical Pathways
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate may affect various biochemical pathways due to its interaction with different enzymes and receptors . .
properties
IUPAC Name |
methyl 3-[[2-[8-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-31-20(29)15-7-6-8-16(13-15)23-17(28)14-27-21(30)26-12-9-22-18(19(26)24-27)25-10-4-2-3-5-11-25/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNIJNIJJRVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
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